molecular formula C11H23Cl2N3O B1596845 (4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride CAS No. 690632-07-6

(4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride

Cat. No.: B1596845
CAS No.: 690632-07-6
M. Wt: 284.22 g/mol
InChI Key: RLSOTIZPTQYRRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride is a chemical compound with the molecular formula C₁₁H₂₃Cl₂N₃O. It is known for its unique structure, which includes both piperazine and piperidine rings. This compound is utilized in various scientific research fields due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride typically involves the reaction of 4-methylpiperazine with 3-piperidinylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, secondary amines, and substituted piperidine or piperazine compounds .

Scientific Research Applications

(4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of (4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its dihydrochloride form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in aqueous environments .

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-piperidin-3-ylmethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O.2ClH/c1-13-5-7-14(8-6-13)11(15)10-3-2-4-12-9-10;;/h10,12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSOTIZPTQYRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383322
Record name (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-07-6
Record name (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride
Reactant of Route 3
Reactant of Route 3
(4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride
Reactant of Route 4
Reactant of Route 4
(4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride
Reactant of Route 5
Reactant of Route 5
(4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride
Reactant of Route 6
(4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.